molecular formula C19H14N2O3S B214769 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B214769
M. Wt: 350.4 g/mol
InChI Key: RRNQHBXKLZGYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as TMB-4, is a novel heterocyclic compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in drug discovery and development.

Scientific Research Applications

2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have potential applications in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses. 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potential as a lead compound for drug discovery and development. Its unique structure and pharmacological properties make it an attractive candidate for further study. However, one of the limitations of 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its relatively low solubility in water, which may make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for the study of 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy and safety of 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in animal models of Alzheimer's disease. Another area of interest is the development of more soluble analogs of 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which may have improved pharmacological properties. Finally, the potential use of 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in combination with other drugs for the treatment of cancer and other diseases should be explored.

Synthesis Methods

The synthesis of 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-(2-oxo-2H-chromen-3-yl)-3-ethoxycarbonylthiophene. This intermediate is then reacted with 2,3-dichloroquinoxaline to form 2-(2-oxo-2H-chromen-3-yl)-3-ethoxycarbonylthieno[2,3-d]pyrimidin-4(3H)-one. Finally, the ethyl ester group is removed using sodium hydroxide to obtain 2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.

properties

Product Name

2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2-oxochromen-3-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H14N2O3S/c22-17-15-11-6-2-4-8-14(11)25-18(15)21-16(20-17)12-9-10-5-1-3-7-13(10)24-19(12)23/h1,3,5,7,9H,2,4,6,8H2,(H,20,21,22)

InChI Key

RRNQHBXKLZGYOX-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC5=CC=CC=C5OC4=O

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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